Methyl 2-(2-aminoacetyl)benzoate
Description
Methyl 2-(2-aminoacetyl)benzoate is a benzoate ester derivative featuring a 2-aminoacetyl substituent at the ortho position of the benzene ring. This structural motif confers unique chemical and biological properties, making it relevant in pharmaceutical and agrochemical research. The compound’s synthesis typically involves amide bond formation or esterification reactions, with characterization relying on nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography .
Properties
CAS No. |
1261105-33-2 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 |
IUPAC Name |
methyl 2-(2-aminoacetyl)benzoate |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)8-5-3-2-4-7(8)9(12)6-11/h2-5H,6,11H2,1H3 |
InChI Key |
KZDIASNYERXKDL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1C(=O)CN |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1)
- Structure: Features a piperazine-linked quinoline moiety at the para position.
- Synthesis : Prepared via crystallization in ethyl acetate, yielding yellow/white solids.
- Characterization : Confirmed by $ ^1H $ NMR and HRMS .
Ethyl 2-[(2-cyanoacetyl)amino]benzoate
- Structure: Ethyl ester with a cyanoacetyl group instead of aminoacetyl.
- Applications : Used as a pharmaceutical intermediate and pesticide .
Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b)
- Structure : Incorporates a chlorophenyl-ureido moiety.
- Synthesis : Yielded 44% via reaction of intermediate 3 with 3-chloroaniline .
- Characterization : ESI–MS ($ m/z $: 438.1 [M+H]$^+ $) confirmed purity .
- Key Difference: The ureido group introduces hydrogen-bonding capacity, which may enhance binding affinity in biological targets compared to the aminoacetyl group.
Analytical and Crystallographic Data
- Methyl 2-[(2-aminophenyl)ethynyl]benzoate: Characterized by $ ^1H $-NMR, $ ^{13}C $-NMR, and MS, with a crystal structure revealing planar geometry and intermolecular hydrogen bonds .
- 2-(2-Ethoxy-2-oxoacetamido)benzoic acid : Structural analysis via IR and NMR highlighted the influence of the ethoxy group on solubility and acidity .
- Methyl 4-acetamido-2-hydroxybenzoate : Demonstrated altered reactivity in hydrolysis studies due to the acetamido group .
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